3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol
Overview
Description
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a methoxyphenyl group, and a propanol backbone. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups, which can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the propanol backbone: The protected amino group is then reacted with a suitable aldehyde or ketone to form the propanol backbone.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols, primary or secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-3-phenyl-1-propanol: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-(Boc-amino)-3-(4-hydroxyphenyl)-1-propanol: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol: Contains a chlorine atom, which can influence its chemical properties and biological activity.
Uniqueness
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is unique due to the presence of the methoxy group, which can participate in various chemical reactions and influence the compound’s overall reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(4-methoxyphenyl)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-10-17)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIILCIAJJCYALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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